
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate (BPMNB) is a chemical compound that has gained significant attention in recent years for its potential use in scientific research applications. This compound is synthesized through a specific method and has been found to have a unique mechanism of action that makes it an attractive option for investigating various biochemical and physiological effects.
Mecanismo De Acción
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate is believed to act as an inhibitor of certain enzymes, specifically histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can alter the expression of genes involved in various biological processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. It has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate in lab experiments is its specificity for HDACs, which allows for more targeted investigation of gene expression. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its potential as a cancer treatment.
Direcciones Futuras
There are several potential future directions for research involving 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. One area of interest is in developing more potent HDAC inhibitors based on the structure of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. Additionally, further investigation is needed to determine the effectiveness of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate as a cancer treatment in different types of cancer cells. Finally, research is needed to determine the potential side effects of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate and to develop methods for minimizing any potential harm.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of potassium carbonate to form 4-benzyloxybenzoic acid. This compound is then reacted with thionyl chloride and methylamine to form 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate.
Aplicaciones Científicas De Investigación
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate has been used in scientific research to investigate various biological processes, including the regulation of gene expression, protein-protein interactions, and enzyme activity. It has been found to be particularly useful in studying the role of specific proteins in cancer and other diseases.
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15-13-17(7-12-20(15)22(24)25)21(23)27-19-10-8-18(9-11-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSQDDESRLGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)
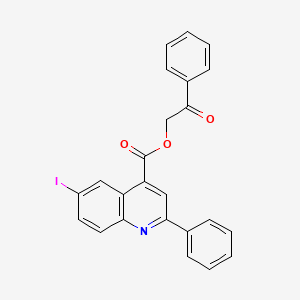
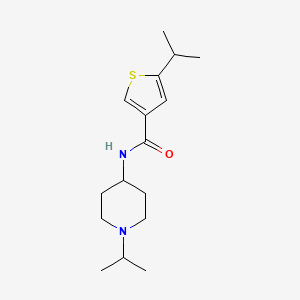
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)
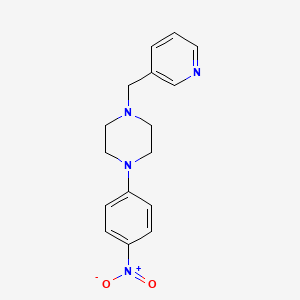
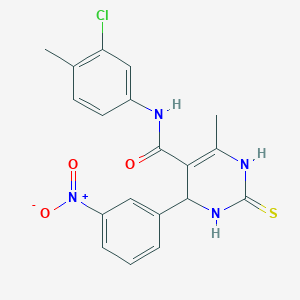
![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
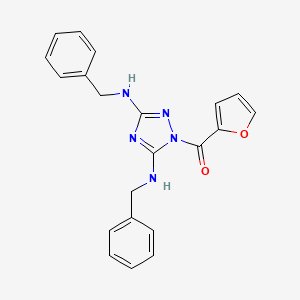

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)